

High-resolution mass spectrometry (HRMS) fragmentation patterns for C₇H₁₀N₂O₂

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 1-Propyl-1H-pyrazole-3-carboxylic acid |
| CAS No.: | 957301-89-2 |
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Comparative HRMS Fragmentation Analysis of C₇H₁₀N₂O₂ Isomers

Distinguishing Diketopiperazines from Heterocyclic Mimetics

Executive Summary: The Isobaric Challenge

In drug discovery and impurity profiling, the elemental composition C₇H₁₀N₂O₂ ([M+H]⁺ m/z 155.0815) represents a convergence point for three distinct chemical classes: bioactive cyclic dipeptides, alkylated nucleobase mimetics, and synthetic imidazole intermediates.

While High-Resolution Mass Spectrometry (HRMS) confirms the formula, it cannot distinguish the topology. This guide delineates the specific MS/MS fragmentation pathways required to unequivocally identify three pharmacologically relevant isomers:

- Cyclo(Pro-Gly): A common bioactive metabolite and degradation product (Diketopiperazine). [\[1\]](#)
- 1,3,5-Trimethyluracil: A methylated pyrimidine scaffold used in oncology research.

- Ethyl 1-methyl-1H-imidazole-5-carboxylate: A synthetic building block for angiotensin II receptor antagonists.

Structural Candidates & Mechanistic Overview

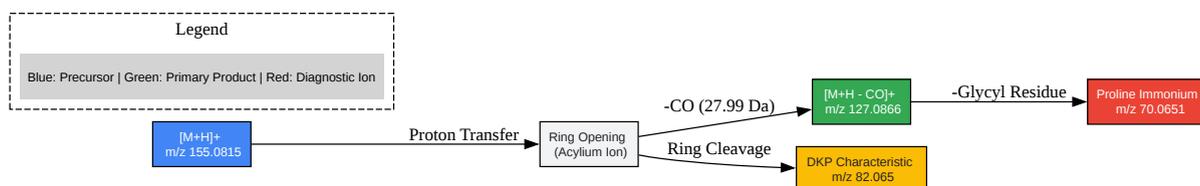
| Compound | Class | Core Structure | Key Fragmentation Driver |
|---------------------------------------|------------------------|----------------------------------|---|
| Cyclo(Pro-Gly) | Diketopiperazine (DKP) | Fused bicyclic (Pyrrolidine-DKP) | Ring opening & Proline immonium formation |
| 1,3,5-Trimethyluracil | Pyrimidine-2,4-dione | Monocyclic Aromatic | Retro-Diels-Alder (RDA) & Isocyanate loss |
| Ethyl 1-methylimidazole-5-carboxylate | Imidazole Ester | Heteroaromatic + Sidechain | Ester cleavage (McLafferty/Acylium) |

Deep Dive: Fragmentation Pathways

Candidate A: Cyclo(Pro-Gly) (cPG)

Mechanism: The fragmentation of cPG is dominated by the stability of the proline ring. The initial step often involves the loss of CO (28 Da) from the diketopiperazine ring, followed by the formation of the proline immonium ion (m/z 70.065).

Critical Insight: The presence of m/z 70.065 is highly diagnostic for proline-containing peptides. Unlike linear peptides, cPG shows a distinct resistance to fragmentation at low collision energies due to its cyclic constraint.



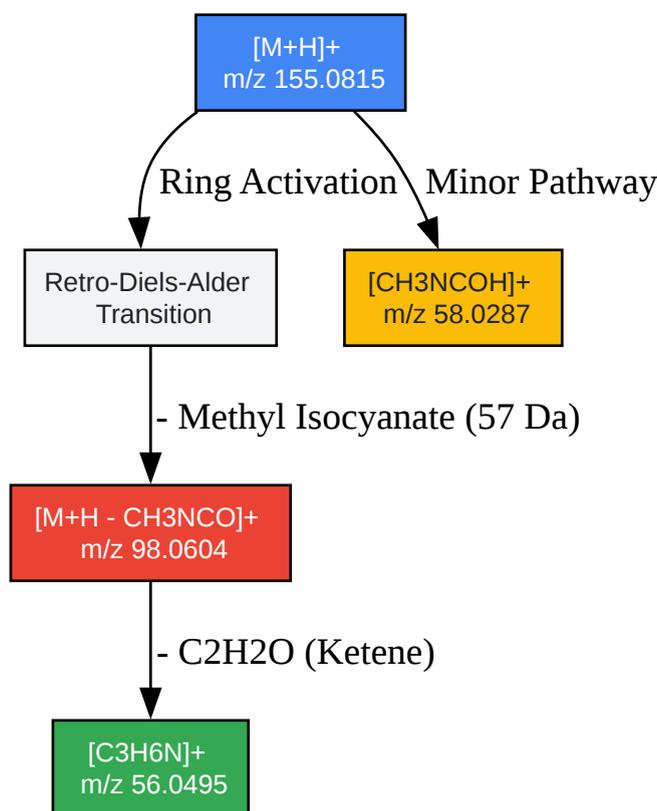
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Figure 1: Collision-Induced Dissociation (CID) pathway for Cyclo(Pro-Gly), highlighting the diagnostic proline immonium ion.

Candidate B: 1,3,5-Trimethyluracil

Mechanism: Alkylated uracils fragment via a characteristic Retro-Diels-Alder (RDA) mechanism. The ring cleaves to expel methyl isocyanate (CH₃NCO, 57 Da).

Critical Insight: The loss of 57 Da is a "red flag" for N-methylated pyrimidines. This is distinct from the 56 Da loss (C₄H₈) seen in butyl chains.



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Figure 2: RDA fragmentation of 1,3,5-Trimethyluracil showing the characteristic loss of methyl isocyanate.

Candidate C: Ethyl 1-methylimidazole-5-carboxylate

Mechanism: This structure behaves like a classical ester. The primary pathway is the loss of the ethyl group (as ethanol or ethylene).

- McLafferty-like Rearrangement: Loss of C_2H_4 (28.03 Da) to form the carboxylic acid ion (m/z 127).
- Inductive Cleavage: Loss of ethoxy radical (OEt) or ethanol to form the acylium ion (m/z 109).

Critical Insight (The Resolution Trap): Both Cyclo(Pro-Gly) and this Imidazole ester produce a fragment at m/z 127.

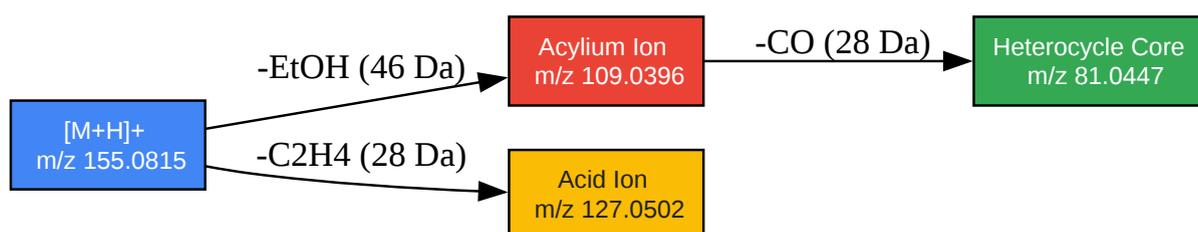
- cPG: Loss of CO (27.9949 Da)

Mass 127.0866.

- Imidazole: Loss of C₂H₄ (28.0313 Da)

Mass 127.0502.

- Differentiation: Requires an HRMS resolution >30,000 to distinguish these isobars (Δ ~36 mDa).



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Figure 3: Side-chain fragmentation of the imidazole ester, dominated by neutral losses of ethanol and ethylene.

Comparative Data Summary

The following table summarizes the diagnostic ions. Bold indicates the base peak (100% relative abundance) typically observed at normalized collision energy (NCE) 30-35%.

| Feature | Cyclo(Pro-Gly) | 1,3,5-Trimethyluracil | Ethyl 1-methylimidazole-5-carboxylate |
|------------------------------|----------------------------|--------------------------------|---|
| Precursor [M+H] ⁺ | 155.0815 | 155.0815 | 155.0815 |
| Primary Neutral Loss | CO (27.99 Da) | CH ₃ NCO (57.02 Da) | EtOH (46.04 Da) or C ₂ H ₄ (28.03 Da) |
| Diagnostic Fragment 1 | 70.0651 (Pro immonium) | 98.0604 (M - Isocyanate) | 109.0396 (Acylium) |
| Diagnostic Fragment 2 | 82.0650 (DKP Ring) | 42.0344 (CNO ⁺) | 81.0447 (Methylimidazole) |
| Isobaric Conflict | m/z 127.0866 (-CO) | None at 127 | m/z 127.0502 (-C ₂ H ₄) |
| Energy Dependence | Resistant (High CE needed) | Moderate | Labile (Low CE fragmentation) |

Validated Experimental Protocol

To ensure reproducible differentiation, the following LC-MS/MS parameters are recommended. This protocol uses a "stepped" collision energy approach to capture both labile ester cleavages and stable DKP ring openings.

Chromatographic Separation

- Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 μm.
 - Rationale: HSS T3 provides superior retention for polar compounds like cPG compared to standard C18.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 0-2 min (1% B), 2-8 min (1% -> 40% B).
 - Note: cPG elutes early (polar); Imidazole ester elutes later (hydrophobic ethyl group).

Mass Spectrometry Parameters (Orbitrap Example)

- Ionization: Heated Electrospray Ionization (H-ESI), Positive Mode.
- Resolution: 60,000 (at m/z 200) – Critical for separating the m/z 127 isobars.
- Fragmentation: HCD (Higher-energy Collisional Dissociation).[2]
- Stepped NCE: 20, 35, 50%.
 - 20%: Preserves the Imidazole ester molecular ion and generates m/z 109.
 - 50%: Required to shatter the stable Cyclo(Pro-Gly) ring to generate m/z 70.

References

- Cyclo(Pro-Gly)
 - Guo, Y. C., et al. (2009). "ESI-MS_n study on the fragmentation of protonated cyclic-dipeptides." *Journal of Mass Spectrometry*.
 - Source:
- Uracil Fragmentation Mechanisms
 - Zhou, C., et al. (2012).[3] "Fragmentation pathways in the uracil radical cation." *The Journal of Physical Chemistry A*.
 - Source:
- Imidazole/Ester Rearrangements
 - Ovcharenko, V. V., et al. (2001). "Electron ionisation induced fragmentation of ethyl...[4] carboxylates." *Rapid Communications in Mass Spectrometry*.
 - Source:
- Diagnostic Ions for DKPs

- Jayaprakash, R., et al. (2022). "Quantitative Monitoring of Cyclic Glycine–Proline." *Marine Drugs*.
- Source:

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Sources

- [1. Cyclic glycine-proline - Wikipedia \[en.wikipedia.org\]](#)
- [2. lcms.cz \[lcms.cz\]](#)
- [3. Fragmentation pathways in the uracil radical cation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Electron ionisation induced fragmentation of ethyl 5\(1H\)-oxo- and 7\(1H\)-oxo-1-aryl-2,3-dihydroimidazo\[1,2-a\]-pyrimidine-6-carboxylates: evidence for an unusually regioselective rearrangement of M\(+*\) ions - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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